4,4'-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline)
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Overview
Description
4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) is a chemical compound with the molecular formula C28H24N2O6S and a molecular weight of 516577 This compound is known for its unique structure, which includes a sulfonyl group bridging two N-(2-hydroxy-3-methoxybenzylidene)aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) typically involves the condensation reaction between 4,4’-sulfonyldianiline and 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) involves its interaction with various molecular targets. The Schiff base structure allows it to form complexes with metal ions, which can catalyze various chemical reactions. Additionally, its bioactive properties may be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Sulfonylbis(N-(4-chlorobenzylidene)aniline)
- 4,4’-Sulfonylbis(N-(4-methoxybenzylidene)aniline)
- 4,4’-(((sulfonylbis(4,1-phenylene))bis(azanylylidene))bis(methanylylidene))diphenol
Uniqueness
4,4’-Sulfonylbis(N-(2-hydroxy-3-methoxybenzylidene)aniline) is unique due to the presence of both hydroxy and methoxy groups on the benzylidene moiety. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
124116-83-2 |
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Molecular Formula |
C28H24N2O6S |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-[[4-[4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C28H24N2O6S/c1-35-25-7-3-5-19(27(25)31)17-29-21-9-13-23(14-10-21)37(33,34)24-15-11-22(12-16-24)30-18-20-6-4-8-26(36-2)28(20)32/h3-18,31-32H,1-2H3 |
InChI Key |
HOFWHFFFGOJEIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=C(C(=CC=C4)OC)O |
Origin of Product |
United States |
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